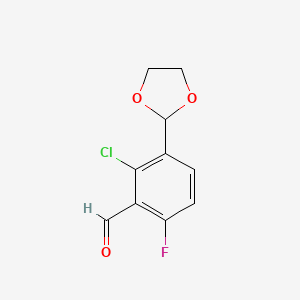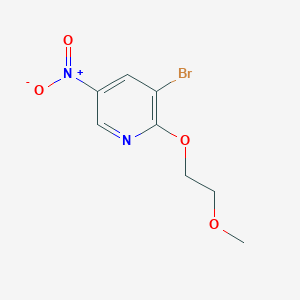![molecular formula C8H7ClN2 B1457274 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1260874-86-9](/img/structure/B1457274.png)
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine” is a biochemical reagent that can be used as a biomaterial or organic compound for life science-related research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . Its InChI code is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H , and its molecular weight is 152.58 .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds, crucial for pharmaceutical and material science research. For instance, it has been used in the efficient synthesis of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, which are of interest due to their potential biological activities and photophysical properties. These processes often involve nucleophilic displacement reactions, showcasing the compound's utility in constructing diverse chemical structures (Figueroa‐Pérez et al., 2006; Toche et al., 2008).
Structural and Optical Properties
The structural and optical properties of derivatives of this compound have been extensively studied, revealing their potential in the development of optoelectronic devices. Research into pyridine derivatives has shown their monoclinic polycrystalline nature and detailed their optical functions, indicating their utility in fabricating heterojunctions for electronic applications (Zedan et al., 2020).
Radiosynthesis for Medical Imaging
In medical research, derivatives of this compound have been explored for their high affinity towards nicotinic acetylcholine receptors, making them potential tracers for studying these receptors via positron emission tomography. This application underlines the compound's importance in developing diagnostic tools in neurology and pharmacology (Brown et al., 2001).
Novel Heterocyclic Structures
The synthesis of previously unknown heterocyclic structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system has been achieved, showcasing innovative methods to create 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles. These synthetic strategies open new avenues for the development of compounds with potential therapeutic value (Alekseev et al., 2017).
Antibacterial Activity
Compounds synthesized from this compound have been evaluated for their antibacterial properties, demonstrating the chemical's role in the development of new antimicrobial agents. Such research is pivotal in addressing the ongoing challenge of bacterial resistance to existing drugs (Abdel-Mohsen & Geies, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine are currently unknown. This compound belongs to the class of organic compounds known as pyrrolopyridines . These compounds are characterized by a pyrrole ring fused to a pyridine ring . .
Mode of Action
Other pyrrolopyridines have been found to interact with various receptor tyrosine kinases . These interactions can lead to changes in cellular signaling pathways, potentially influencing cell growth, differentiation, and survival .
Biochemical Pathways
Other pyrrolopyridines have been found to inhibit the janus kinase (jak) pathway , which plays a crucial role in the signaling of a number of cytokines and growth factors .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetics.
Result of Action
Other pyrrolopyridines have been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
5-chloro-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFORNUEONUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857504 | |
| Record name | 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260874-86-9 | |
| Record name | 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)

![8-(3-methylphenyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1457203.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)

![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
